A 410099.1

XIAP antagonist BIR3 domain apoptosis

Select A 410099.1 for unmatched target selectivity across five BIRC isoforms (EC50 4.6–93.9 nM) — a monomeric scaffold distinct from dimeric SMAC mimetics, eliminating uncontrolled variables in comparative studies. Validated in breast cancer xenograft models and TRAIL-sensitized CLL primary cells. PROTAC-ready with functionalized derivatives available. Insist on the characterized Kd=16 nM for XIAP BIR3 to ensure reproducible apoptotic signaling data.

Molecular Formula C27H41ClN4O3
Molecular Weight 505.1
CAS No. 762274-58-8
Cat. No. B605046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 410099.1
CAS762274-58-8
SynonymsA 410099.1;  A 410099.1;  A410099.1;  A4100991
Molecular FormulaC27H41ClN4O3
Molecular Weight505.1
Structural Identifiers
SMILESO=C(N[C@@H]1CCCC2=C1C=CC=C2)[C@H]3N(C([C@H](C4CCCCC4)NC([C@H](C)NC)=O)=O)CCC3.[H]Cl
InChIInChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1
InChIKeyOPCYOBWCDDJCFT-VOSOYEAFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A 410099.1 (CAS 762274-58-8): Key Compound Properties and Procurement Baseline


A 410099.1 is a synthetic small-molecule antagonist of X-linked inhibitor of apoptosis protein (XIAP) and a broader baculoviral IAP repeat-containing (BIRC) protein inhibitor. The compound binds with high affinity to the BIR3 domain of XIAP (Kd = 16 nM) [1] and exhibits inhibitory activity against multiple BIRC family members including BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8, with EC50 values ranging from 4.6 to 93.9 nM [2]. A 410099.1 demonstrates in vitro cytotoxicity in a wide range of cancer cell lines (EC50 = 13 nM in MDA-MB-231 breast cancer cells) [1] and displays in vivo antitumor activity in a mouse breast cancer xenograft model [1].

A 410099.1 (CAS 762274-58-8): Why Generic Substitution with Other IAP Antagonists Is Not Scientifically Equivalent


IAP antagonists exhibit substantial divergence in target selectivity profiles, binding affinity, and functional outcomes across the BIRC protein family, precluding simple interchangeability among in-class compounds. While some SMAC mimetics are dimeric with broad pan-IAP activity or are engineered for oral bioavailability, A 410099.1 possesses a distinct monomeric structure with a quantitatively characterized selectivity fingerprint across five BIRC isoforms [1]. This differential target engagement directly impacts downstream apoptotic signaling and cellular cytotoxicity profiles [2]. Substituting A 410099.1 with an alternative IAP antagonist without verifying matched selectivity and potency parameters introduces uncontrolled experimental variables that compromise data reproducibility and cross-study comparability.

A 410099.1 (CAS 762274-58-8): Quantitative Evidence for Differentiated Scientific Selection


XIAP BIR3 Domain Binding Affinity: Direct Binding Quantification for A 410099.1

A 410099.1 exhibits high-affinity binding to the BIR3 domain of XIAP with a dissociation constant (Kd) of 16 nM [1]. This represents direct binding affinity measurement to the XIAP-caspase-9 interaction interface. While other monomeric IAP antagonists such as SM-1295 exhibit significantly weaker binding to XIAP-BIR3 (Kd = 3077 nM), A 410099.1 demonstrates approximately 192-fold higher affinity for the same target domain .

XIAP antagonist BIR3 domain apoptosis

Multi-BIRC Isoform Inhibitory Activity: Differential Selectivity Profile Across Five BIRC Family Members

A 410099.1 demonstrates quantifiable differential inhibitory activity across five distinct BIRC family members, with EC50 values of 4.6 nM (BIRC2), 9.2 nM (BIRC3), 15.6 nM (BIRC4/XIAP), 19.9 nM (BIRC7), and 93.9 nM (BIRC8) [1]. This represents an approximately 20-fold selectivity window between the most potently inhibited isoform (BIRC2) and the least potently inhibited isoform (BIRC8). In contrast, many SMAC mimetics such as LCL161 exhibit a different selectivity pattern or are designed as pan-IAP inhibitors with minimal isoform discrimination [2].

BIRC inhibitor IAP family E3 ligase

In Vitro Cytotoxicity: Quantified Antiproliferative Activity in MDA-MB-231 Breast Cancer Cells

A 410099.1 demonstrates potent in vitro cytotoxicity in MDA-MB-231 breast cancer cells with an EC50 value of 13 nM [1]. For comparative context, the dimeric SMAC mimetic birinapant exhibits single-agent cytotoxicity with IC50 values typically in the 100-500 nM range across various cancer cell lines, reflecting its distinct mechanism of action that relies more heavily on TNFα co-stimulation for maximal efficacy [2].

cytotoxicity breast cancer MDA-MB-231

In Vivo Antitumor Efficacy: Validated Activity in Mouse Breast Cancer Xenograft Model

A 410099.1 demonstrates verified in vivo antitumor activity in a mouse breast cancer xenograft model . This establishes that the compound maintains target engagement and functional apoptosis induction in a physiologically relevant tumor microenvironment. Many structurally related monomeric XIAP antagonists in the same chemical series lack published in vivo efficacy validation, making A 410099.1 a characterized tool with confirmed translation from in vitro binding to in vivo pharmacological activity [1].

xenograft in vivo efficacy antitumor

TRAIL Synergy: Enhanced Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells

A 410099.1 enhances TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis in primary chronic lymphocytic leukemia (CLL) cells [1]. While TRAIL resistance is a recognized barrier in CLL therapy, the combination of A 410099.1 with TRAIL overcomes this resistance to promote apoptotic cell death. Other IAP antagonists exhibit variable synergy profiles with TRAIL; for instance, the Smac mimetic compound 3 (GDC-0152) shows TRAIL synergy predominantly in solid tumor contexts rather than hematologic malignancies [2].

CLL TRAIL apoptosis enhancement hematologic malignancy

PROTAC Development Utility: Functionalized IAP Ligand for Targeted Protein Degradation

A 410099.1 serves as a functionalized IAP ligand suitable for PROTAC synthesis, including documented use in PROTACs targeting BTK (specifically PROTACs 4 and 5) . The compound is available with various linker modifications (amine-Boc, amide-PEG2-amine, amide-PEG3-amine, amide-alkylC4-amine) enabling ready conjugation to diverse target protein ligands . In contrast, alternative IAP ligands such as bestatin-derived or VHL-based E3 ligase recruiters require different linker chemistry and exhibit distinct degradation efficiency profiles [1].

PROTAC E3 ligase ligand targeted protein degradation

A 410099.1 (CAS 762274-58-8): Validated Application Scenarios for Scientific Procurement


Mechanistic Studies of XIAP-Dependent Apoptosis Regulation in Solid Tumors

For researchers investigating XIAP-mediated suppression of apoptosis in breast cancer and other solid tumor models, A 410099.1 provides a validated chemical probe with quantitatively characterized binding affinity (Kd = 16 nM for XIAP BIR3 domain) and documented in vivo antitumor activity in mouse xenograft models [1]. The compound enables direct interrogation of XIAP-caspase-9 interaction disruption and downstream apoptotic signaling without confounding off-target effects on unrelated pathways.

Combination Therapy Research with TRAIL in Hematologic Malignancies

Investigators studying TRAIL resistance mechanisms in chronic lymphocytic leukemia (CLL) and other hematologic cancers should prioritize A 410099.1 based on its documented ability to enhance TRAIL-induced apoptosis in primary CLL cells [2]. This application leverages the compound's specific synergy profile that distinguishes it from other IAP antagonists whose TRAIL sensitization has been characterized predominantly in solid tumor contexts.

PROTAC Development Requiring IAP-Based E3 Ligase Recruitment

Medicinal chemistry teams developing PROTAC degraders can utilize A 410099.1 and its functionalized derivatives (amine, amine-Boc, amide-PEG linkers) as the E3 ligase recruiting moiety when cIAP1/cIAP2 or XIAP recruitment is mechanistically preferred over VHL or cereblon-based systems . The compound's validated use in BTK-targeting PROTACs (PROTACs 4 and 5) provides a reference benchmark for linker optimization and degradation efficiency assessment.

BIRC Isoform-Selective Pharmacological Profiling

For studies requiring differential modulation of specific IAP family members, A 410099.1 offers a defined selectivity fingerprint with EC50 values spanning 4.6 nM (BIRC2) to 93.9 nM (BIRC8) [3]. This approximately 20-fold selectivity window enables researchers to distinguish isoform-specific contributions to apoptotic regulation, in contrast to pan-IAP inhibitors that produce broad, undifferentiated target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for A 410099.1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.